- pH optimization of nucleophilic reactions in water, Journal of the American Chemical Society, 1992, 114(8), 3028-33
Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)
94-66-6 structure
Product Name:2-(prop-2-en-1-yl)cyclohexan-1-one
كاس عدد:94-66-6
وسط:C9H14O
ميغاواط:138.206862926483
MDL:MFCD00043548
CID:34757
PubChem ID:78944
Update Time:2024-10-25
2-(prop-2-en-1-yl)cyclohexan-1-one الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-allylcyclohexan-1-one
- 2-Allylcyclohexanone
- 2-prop-2-enylcyclohexan-1-one
- o-Allylcyclohexanone
- Cyclohexanone,2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
- 2-(2-Propenyl)-Cyclohexanone
- NSC 128921
- Cyclohexanone, 2-(2-propenyl)-
- Cyclohexanone, 2-allyl-
- Cyclohexanone, 2-(2-propen-1-yl)-
- 2-(2-Propenyl)cyclohexanone
- UPGHEUSRLZSXAE-UHFFFAOYSA-N
- 2-(prop-2-en-1-yl)cyclohexan-1-one
- NSC128921
- 2-allyl-cyclohexanone
- 2-allyl cyclohexanone
- 2-allyl-cyclohexan-1-one
- Cyclohexanone, 2-allyl- (8CI)
- 2-(prop-2-en-
- 2-(2-Propen-1-yl)cyclohexanone (ACI)
- Cyclohexanone, 2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
- F8882-7572
- EN300-268221
- 2-(prop-2-en-1-yl)cyclohexanone
- STL301914
- 2-Allylcyclohexanone, >/=97%
- SY052152
- SCHEMBL528992
- AS-35729
- AI3-07009
- EINECS 202-352-2
- MFCD00043548
- DB-057518
- InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
- 2-(2-propenyl)-cyclohexanon
- 94-66-6
- 2-Allylcyclohexanone, 97%
- AKOS009156864
- NSC-128921
- CS-0204777
- DTXSID90883283
- A2230
- NS00040992
-
- MDL: MFCD00043548
- نواة داخلي: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
- مفتاح Inchi: UPGHEUSRLZSXAE-UHFFFAOYSA-N
- ابتسامات: O=C1C(CC=C)CCCC1
حساب السمة
- نوعية دقيقة: 138.10400
- النظائر كتلة واحدة: 138.104
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 2
- تعقيدات: 138
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 17.1
- تهمة السطحية: 0
- tautomeric العد: 3
- إكسلوغ 3: 2.1
الخصائص التجريبية
- اللون / الشكل: 淡黄色透明液体
- كثيف: 0.927 g/mL at 25 °C(lit.)
- نقطة انصهار: No date available
- نقطة الغليان: 94°C/23mmHg(lit.)
- نقطة الوميض: 华氏:235.4 °F
摄氏:113 °C - انكسار: n20/D 1.469(lit.)
- معامل توزيع المياه: 不溶
- بسا: 17.07000
- لوغب: 2.32180
- الفيدرالية: 2909
- الذوبان: 不溶于水
- ضغط البخار: 0.4±0.4 mmHg at 25°C
2-(prop-2-en-1-yl)cyclohexan-1-one أمن المعلومات
-
رمزي:
- حث:警告
- إشارة عشوائية:Warning
- وصف الخطر: H302+H312+H332-H315-H319
- تحذير: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- رقم نقل البضائع الخطرة:UN 3077
- WGK ألمانيا:3
- رمز الفئة الخطرة: 20/21/22-36/37/38
- تعليمات السلامة: S22-S26-S36/37/39-S45
-
تحديد البضائع الخطرة:
- مصطلح خطر:R20/21/22; R36/37/38
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(prop-2-en-1-yl)cyclohexan-1-one بيانات الجمارك
- رمز النظام المنسق:2914299000
- بيانات الجمارك:
中国海关编码:
2914299000概述:
2914299000. 其他不含其他含氧基的环烷酮、环烯酮或环萜烯酮. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(prop-2-en-1-yl)cyclohexan-1-one الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | A544445-50mg |
2-Allylcyclohexanone |
94-66-6 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A544445-100mg |
2-Allylcyclohexanone |
94-66-6 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A544445-500mg |
2-Allylcyclohexanone |
94-66-6 | 500mg |
$ 80.00 | 2022-06-08 | ||
| Fluorochem | 047760-10g |
2-Allylcyclohexanone |
94-66-6 | 95% | 10g |
£69.00 | 2022-03-01 | |
| Fluorochem | 047760-50g |
2-Allylcyclohexanone |
94-66-6 | 95% | 50g |
£276.00 | 2022-03-01 | |
| BAI LING WEI Technology Co., Ltd. | 206539-1G |
2-Allylcyclohexanone, 97% |
94-66-6 | 97% | 1G |
¥ 233 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 206539-25G |
2-Allylcyclohexanone, 97% |
94-66-6 | 97% | 25G |
¥ 2328 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865380-1g |
2-Allylcyclohexanone |
94-66-6 | ≥97% | 1g |
¥242.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865380-5g |
2-Allylcyclohexanone |
94-66-6 | ≥97% | 5g |
¥798.00 | 2022-01-13 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2230-5G |
2-Allylcyclohexanone |
94-66-6 | >97.0%(GC) | 5g |
¥550.00 | 2024-04-15 |
2-(prop-2-en-1-yl)cyclohexan-1-one طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ; 65 °C
المراجع
- Tetrakis(triethyl phosphite)nickel(0), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
المراجع
- Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines, Synthesis, 2016, 48(3), 387-393
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
1.2 Reagents: Triethylborane
1.3 -
المراجع
- Potassium hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile , Tetrahydrofuran , Water
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
المراجع
- Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones, Synthetic Communications, 1999, 29(1), 27-33
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
المراجع
- Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808
طريقة الإنتاج 7
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
المراجع
- Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones, Tetrahedron Letters, 2017, 58(26), 2525-2529
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
المراجع
- Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study, Angewandte Chemie, 2014, 53(26), 6776-6780
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Triphenylphosphine
المراجع
- Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes, Chemistry Letters, 1984, (10), 1721-4
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: 1,4-Dioxane ; 0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
المراجع
- Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products, Tetrahedron: Asymmetry, 2017, 28(1), 118-124
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
المراجع
- Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups, Organic Letters, 2014, 16(6), 1570-1573
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
المراجع
- Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
المراجع
- C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds, Journal of the American Chemical Society, 2011, 133(48), 19354-19357
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
1.2 Reagents: Methyllithium
1.3 -
المراجع
- Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds, Journal of Organic Chemistry, 1987, 52(3), 439-43
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
المراجع
- Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols, Organic Letters, 2009, 11(6), 1453-1456
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
المراجع
- 2-Allylcyclohexanone, Organic Syntheses, 1962, 42, 14-16
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Triethylborane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ; 150 °C
المراجع
- An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids, Tetrahedron Letters, 2010, 51(4), 686-688
طريقة الإنتاج 20
رد فعل الشرط
1.1 Solvents: Benzene
المراجع
- A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1, Journal of the American Chemical Society, 1988, 110(14), 4815-17
2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials
- cyclohex-2-en-1-one
- 1-Pyrrolidino-1-cyclohexene
- Cyclohexanone, 2-acetyl-2-(2-propenyl)-
- Cyclohexanone, 2-(phenylseleno)-
- Allyl acetate
- 4-(Cyclohex-1-en-1-yl)morpholine
- ethyl 2-oxocyclohexane-1-carboxylate
- 1-Propene, 3-propoxy-
- Pyrrolidine, 1-(2-propenyl)-
- (2S)-2-(Methoxymethyl)-N-[2-(2-propen-1-yl)cyclohexylidene]-1-pyrrolidinamine
- Allyltributyltin
- Carbonic acid, 1-cyclohexen-1-yl 2-propenyl ester
- cyclohexanone diallylacetal
2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products
2-(prop-2-en-1-yl)cyclohexan-1-one الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
رقم الطلب:A845038
حالة المخزون:in Stock
كمية:10g/50g/25g/5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:04
الأسعار ($):190.0/761.0/326.0/292.0
بريد إلكتروني:sales@amadischem.com
2-(prop-2-en-1-yl)cyclohexan-1-one الوثائق ذات الصلة
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one) منتجات ذات صلة
- 61674-94-0(Cyclohexanone, 3-methyl-2-(2-propenyl)-, trans-)
- 61674-93-9(Cyclohexanone, 3-methyl-2-(2-propenyl)-, cis-)
- 16178-83-9(Cyclohexanone, 2-(3-butenyl)-)
- 500019-66-9(4-Penten-1-one, 1-cyclohexyl-2-methyl-)
- 795275-74-0(Cyclohexanone,3-methyl-2-(2-propen-1-yl)-, (2S,3R)-)
- 59304-49-3(4-Penten-1-one, 1-cyclohexyl-)
- 641630-14-0(6-Hepten-3-one, 2-cyclohexyl-)
- 3834-86-4(Cyclohexanone, 2-(4-pentenyl)-)
- 36321-95-6(Cyclohexanone, 2-methyl-6-(2-propenyl)-)
- 36302-35-9(Cyclohexanone, 2-(2-propenyl)-, (2S)-)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
نقاء:99%/99%/99%/99%
كمية:10g/50g/25g/5g
الأسعار ($):190.0/761.0/326.0/292.0